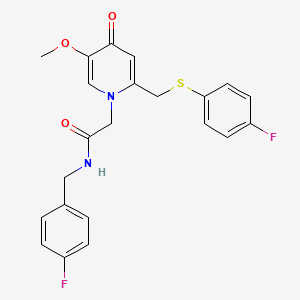
(E)-3-Brom-2-tert-butoxycarbonylamino-but-2-ensäuremethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Bromo-2-tert-butoxycarbonylamino-but-2-enoic acid methyl ester is a useful research compound. Its molecular formula is C10H16BrNO4 and its molecular weight is 294.145. The purity is usually 95%.
BenchChem offers high-quality (E)-3-Bromo-2-tert-butoxycarbonylamino-but-2-enoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-Bromo-2-tert-butoxycarbonylamino-but-2-enoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- MES-Tenside, die aus natürlichen Ressourcen synthetisiert werden, weisen gute physikalisch-chemische Eigenschaften auf. Sie werden als nachhaltige Tenside in Waschmitteln und Emulgatoren eingesetzt .
- Diese Tenside bilden Flüssigkristallstrukturen, die wichtig für die Stabilisierung von Schäumen, Emulsionen und anderen Anwendungen sind .
- Die Stabilität von Emulsionen auf MES-Basis ist vergleichbar mit der von Natriumdodecylsulfat (SDS), einem gängigen Tensid .
- MES-Verbindungen können mit Hilfe der Gaschromatographie-Tandem-Massenspektrometrie (GC-MS/MS) im Multiple-Reaction-Monitoring (MRM)-Modus analysiert werden .
- Optimierte Übergänge ermöglichen die robuste Identifizierung von Fettsäuremethylestern (FAMEs) in verschiedenen Proben .
- Methylester können aus verschiedenen Vorläufern synthetisiert werden. So kann zum Beispiel die oberste Schicht von Methylestern abgetrennt und gewaschen werden, um das gewünschte Produkt zu erhalten .
- MES-Verbindungen sind relevant in der Biokraftstoffforschung. Zum Beispiel produzieren Mikroalgenkulturen Metaboliten, darunter Methylester, die zur Biokraftstoffproduktion genutzt werden können .
- MES-Derivate, wie z. B. Beta-Glucan-Methylester, finden Anwendungen in der Kosmetik, Lebensmittel, Futtermittel, Medizin (einschließlich Veterinärmedizin) sowie in der chemischen und pharmazeutischen Industrie .
- MES-Tenside können in Formulierungen für verschiedene Zwecke eingearbeitet werden, z. B. zur Verbesserung der Lagerstabilität von Asphalt oder zur Verbesserung von Emulsionen .
- Ihr hydrophiler-lipophiler Gleichgewichtswert (HLB) beeinflusst den Typ der gebildeten Emulsion und macht sie vielseitig einsetzbar in verschiedenen Anwendungen .
Emulgier- und Detergenseigenschaften
Analytische Chemie
Synthese und Charakterisierung
Biokraftstoffproduktion
Industrielle Anwendungen
Tensidbasierte Formulierungen
Eigenschaften
IUPAC Name |
methyl (E)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h1-5H3,(H,12,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYTUCFBIJPZLT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)OC)\NC(=O)OC(C)(C)C)/Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)
![N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2528663.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2528664.png)
![2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)
![3-Bromo-5-[1-(2-ethenylsulfonylethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2528667.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide](/img/structure/B2528668.png)
![N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2528669.png)
![tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate](/img/structure/B2528670.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2528672.png)

![4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2528675.png)


![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)
